
tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a sulfamoyl group
Méthodes De Préparation
The synthesis of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with a suitable sulfamoylating agent. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfamoyl group may also interact with biological molecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate include other carbamates and sulfamoyl derivatives. For example:
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
N-methylsulfamoyl carbamate: Another compound with a sulfamoyl group but different structural features.
Propriétés
Formule moléculaire |
C9H20N2O4S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
ITXNGXOVDVCHQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



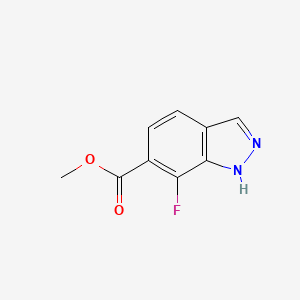
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
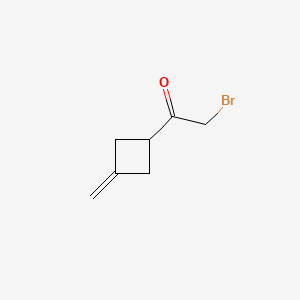
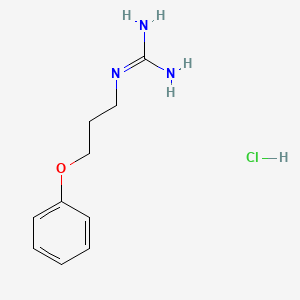
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)
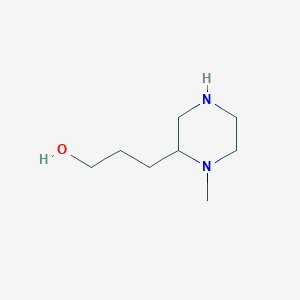

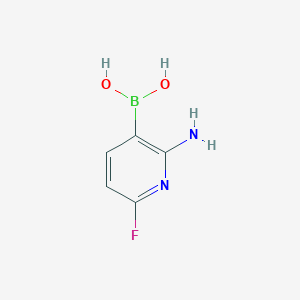

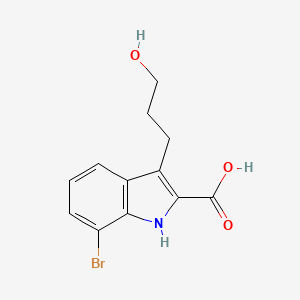
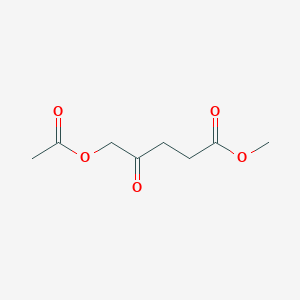

![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
